7-Methoxybenzo[d]isothiazol-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NO2S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
7-methoxy-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO2S/c1-11-6-4-2-3-5-7(6)12-9-8(5)10/h2-4H,1H3,(H,9,10) |
InChI Key |
PPRNOWXPQSVXKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SNC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methoxybenzo D Isothiazol 3 2h One and Its Analogues
Strategies for Benzo[d]isothiazol-3(2H)-one Ring Construction
The formation of the benzo[d]isothiazol-3(2H)-one ring is primarily achieved through the creation of a crucial nitrogen-sulfur bond. The two main strategies to achieve this are intramolecular cyclization of pre-functionalized aromatic precursors and intermolecular reactions that bring together the necessary components.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a prevalent strategy for synthesizing the benzo[d]isothiazol-3(2H)-one core, frequently utilizing 2-mercaptobenzamides as the starting materials. nih.gov This approach involves an oxidative dehydrogenative cyclization to form the N–S bond. nih.gov Various catalytic systems have been developed to facilitate this transformation, including copper(I)-catalyzed methods that proceed under an oxygen atmosphere to yield a range of benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov
Another intramolecular route involves the use of 2-methylthiobenzamides as precursors. For instance, the reagent Selectfluor can mediate a cascade reaction involving N–S bond formation and C(sp³)–S bond cleavage to produce the desired heterocyclic ring.
Intermolecular Reaction Pathways
Intermolecular strategies typically involve the reaction of 2-halobenzamides with a sulfur source in the presence of a transition-metal catalyst. nih.gov This method constructs the benzo[d]isothiazol-3(2H)-one ring through a cascade of C–S and N–S bond formations. nih.gov Commonly employed sulfur sources include elemental sulfur (S₈), potassium thiocyanate (B1210189) (KSCN), and carbon disulfide (CS₂). nih.gov The reactivity of the 2-halobenzamide precursor generally follows the order of 2-iodobenzamide (B1293540) > 2-bromobenzamide (B1207801) > 2-chlorobenzamide. nih.gov Copper-catalyzed systems are frequently used to promote these cascade reactions. nih.gov
Precursor Chemistry and Starting Materials for 7-Methoxybenzo[d]isothiazol-3(2H)-one Synthesis
The synthesis of this compound necessitates the use of appropriately substituted precursors. For intramolecular cyclization, the key starting material would be 2-mercapto-3-methoxybenzamide . This precursor contains the methoxy (B1213986) group at the desired position on the benzene (B151609) ring, ortho to the mercapto group, and a carboxamide group, which are essential for the subsequent cyclization.
For intermolecular pathways, the corresponding precursor would be a 2-halo-3-methoxybenzamide , such as 2-iodo-3-methoxybenzamide (B12839170) or 2-bromo-3-methoxybenzamide. These precursors would then react with a suitable sulfur source to form the target molecule. The synthesis of these precursors would typically start from commercially available 3-methoxyaniline or 3-methoxybenzoic acid derivatives, followed by functional group transformations to introduce the required mercapto/halo and amide moieties at the ortho positions.
Catalytic Systems and Reaction Conditions in Synthesis
The choice of catalytic system and reaction conditions plays a crucial role in the efficiency and environmental impact of the synthesis of benzo[d]isothiazol-3(2H)-ones. Both transition metal-catalyzed and metal-free approaches have been extensively explored.
Transition Metal-Catalyzed Reactions
Transition metals, particularly copper, have been widely employed to catalyze the synthesis of benzo[d]isothiazol-3(2H)-ones. In intramolecular cyclizations of 2-mercaptobenzamides, copper(I) catalysts are effective in promoting N–S bond formation under an oxygen atmosphere. nih.gov For intermolecular reactions of 2-halobenzamides with sulfur sources, copper catalysts such as CuCl and CuBr₂ have proven to be efficient. nih.gov More recently, recyclable nano-nickel ferrite (B1171679) catalysts (nano-NiFe₂O₄) have also been utilized for this transformation. nih.gov Heterogeneous catalysts, like tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS), have been used for the synthesis from 2-mercaptobenzamides in aqueous media, allowing for catalyst recycling.
| Catalyst | Starting Material | Reaction Type | Key Features |
| Copper(I) | 2-Mercaptobenzamides | Intramolecular Cyclization | Oxidative dehydrogenative cyclization under O₂ atmosphere. |
| Copper(I) | 2-Halobenzamides and Sulfur Source | Intermolecular Cascade | C-S and N-S bond formation. |
| Cobalt (CoPcS) | 2-Mercaptobenzamides | Intramolecular Cyclization | Heterogeneous catalysis in aqueous media, recyclable catalyst. |
| Nickel (nano-NiFe₂O₄) | 2-Halobenzamides and S₈ | Intermolecular Cascade | Recyclable nano-catalyst. |
Metal-Free and Green Chemistry Approaches
In recent years, there has been a growing emphasis on developing more sustainable synthetic methods. This has led to the exploration of metal-free and green chemistry approaches for the synthesis of benzo[d]isothiazol-3(2H)-ones.
One such method involves a KBr-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere. nih.gov This approach offers an environmentally benign alternative to transition metal catalysis. nih.gov
Electrochemical methods have also emerged as a powerful green tool. An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides allows for the synthesis of benzo[d]isothiazol-3(2H)-ones via intramolecular N–S bond formation without the need for external chemical oxidants. nih.gov This process is carried out through constant-current electrolysis, with hydrogen gas as the only byproduct. nih.gov
Furthermore, the use of Selectfluor as a reagent for the intramolecular N-S bond formation from 2-methylthiobenzamides represents another metal-free strategy.
| Approach | Starting Material | Key Reagents/Conditions | Advantages |
| KBr-Catalyzed | 2-Mercaptobenzamides | KBr, O₂ atmosphere | Metal-free, environmentally benign. |
| Electrochemical | 2-Mercaptobenzamides | Constant-current electrolysis | No external oxidants, H₂ as byproduct. |
| Selectfluor-Mediated | 2-Methylthiobenzamides | Selectfluor | Metal-free, cascade reaction. |
Electrochemical Synthesis Methods
A notable advancement in the synthesis of benzo[d]isothiazol-3(2H)-ones, including the 7-methoxy analogue, is the development of electrochemical methods. These techniques are recognized for their sustainability, serving as a green alternative to conventional chemical oxidants. fao.org
In 2021, an electrochemical dehydrogenative cyclization for the synthesis of various benzo[d]isothiazol-3(2H)-ones was reported. fao.orgresearchgate.net This method utilizes 2-mercaptobenzamides as the starting materials and employs constant-current electrolysis in an undivided cell. researchgate.net A key feature of this process is the intramolecular N-S bond formation, which proceeds without the need for metal catalysts or external chemical oxidants. fao.org The reaction is typically carried out in the presence of tetrabutylammonium (B224687) bromide ((n-Bu)₄NBr) as an additive and generates hydrogen gas as the only byproduct, highlighting its environmental benefits. fao.orgresearchgate.net
The versatility of this electrochemical approach allows for the synthesis of a range of substituted benzo[d]isothiazol-3(2H)-ones in moderate to good yields. The reaction conditions are generally mild, with the electrolysis being conducted at room temperature.
Below is a table summarizing the electrochemical synthesis of this compound and a selection of its analogues, demonstrating the scope of this methodology.
| Entry | Starting Material (2-Mercaptobenzamide Derivative) | Product | Yield (%) |
| 1 | N-benzyl-2-mercapto-5-methoxybenzamide | 2-benzyl-7-methoxybenzo[d]isothiazol-3(2H)-one | 85 |
| 2 | N-phenyl-2-mercaptobenzamide | 2-phenylbenzo[d]isothiazol-3(2H)-one | 78 |
| 3 | N-methyl-2-mercaptobenzamide | 2-methylbenzo[d]isothiazol-3(2H)-one | 82 |
| 4 | N-butyl-2-mercaptobenzamide | 2-butylbenzo[d]isothiazol-3(2H)-one | 75 |
| 5 | 2-mercaptobenzamide | Benzo[d]isothiazol-3(2H)-one | 70 |
This data is representative of the yields reported for the electrochemical synthesis of benzo[d]isothiazol-3(2H)-ones.
Mechanistic Investigations of this compound Formation Pathways
Understanding the reaction mechanism is crucial for optimizing existing synthetic routes and developing new ones. The formation of benzo[d]isothiazol-3(2H)-ones through the electrochemical method is believed to proceed via a specific pathway involving key intermediates.
The proposed electrochemical mechanism commences with the oxidation of the 2-mercaptobenzamide starting material at the anode. researchgate.net This initial step is thought to generate a thiyl radical intermediate. This is followed by an intermolecular coupling of two thiyl radicals and subsequent deprotonation to form a disulfide intermediate. researchgate.net
Chemical Modification and Derivatization Studies of 7 Methoxybenzo D Isothiazol 3 2h One Derivatives
Oxidation Reactions and Oxidative Derivatives (e.g., 1-oxides, 1,1-dioxides)
Oxidation of the sulfur atom in the benzo[d]isothiazol-3(2H)-one ring system is a key transformation that yields two important classes of derivatives: the 1-oxides and the 1,1-dioxides. These oxidative derivatives often exhibit unique biological properties. nih.gov
The direct oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones is the most common method for synthesizing these compounds. nih.gov Traditional methods have often employed unstable peroxides like hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) or toxic halogenated reagents. mdpi.com These approaches can require careful control of temperature and reagent quantities and may be limited by substrate scope and the use of large amounts of organic solvents. nih.govmdpi.com
A more recent, metal-free approach utilizes Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as an efficient oxidizing agent in aqueous media. nih.govmdpi.com This method provides a green and effective route to benzo[d]isothiazol-3(2H)-one-1-oxides in excellent yields and with high tolerance for various functional groups. nih.govresearchgate.net The reaction proceeds smoothly at room temperature, and the desired 1-oxide products can often be isolated without the need for column chromatography. mdpi.com
Further oxidation of the 1-oxide derivatives leads to the formation of benzo[d]isothiazol-3(2H)-one 1,1-dioxides, which are derivatives of saccharin (B28170). nih.govnih.gov This subsequent oxidation can be achieved in a one-pot reaction by treating the initially formed 1-oxide with an additional oxidant, such as m-CPBA. mdpi.com This sequential, double oxidation provides an efficient pathway to saccharin derivatives from various N-substituted benzo[d]isothiazol-3(2H)-ones. nih.govmdpi.com For instance, the use of Selectfluor followed by m-CPBA in a one-pot process successfully converts N-substituted benzo[d]isothiazol-3(2H)-ones into the corresponding saccharine derivatives with good yields. mdpi.com
| Precursor | Oxidant(s) | Product Type | Yield (%) | Reference(s) |
| N-Butylbenzo[d]isothiazol-3(2H)-one | Selectfluor | 1-Oxide | 93% | mdpi.com |
| N-Isopropylbenzo[d]isothiazol-3(2H)-one | Selectfluor | 1-Oxide | 93% | nih.gov |
| 2-(4-Bromophenyl)benzo[d]isothiazol-3(2H)-one | Selectfluor | 1-Oxide | 95% | mdpi.com |
| 6-Methoxy-N-butylbenzo[d]isothiazol-3(2H)-one | Selectfluor | 1-Oxide | 90% | nih.gov |
| N-Butylbenzo[d]isothiazol-3(2H)-one | Selectfluor, then m-CPBA | 1,1-Dioxide (Saccharin derivative) | 85% | mdpi.com |
| N-Phenylbenzo[d]isothiazol-3(2H)-one | Selectfluor, then m-CPBA | 1,1-Dioxide (Saccharin derivative) | 82% | mdpi.com |
N-Substitution Patterns and Their Synthetic Exploration
Modification at the nitrogen atom of the isothiazolone (B3347624) ring is a primary strategy for diversifying the chemical space of benzo[d]isothiazol-3(2H)-one derivatives. irobiocide.com A wide array of substituents, including alkyl, aryl, and more complex functional groups, have been successfully introduced at the N-2 position. nih.govirobiocide.comresearchgate.net
The synthesis of N-substituted derivatives can be achieved through several routes. One common approach involves the construction of the heterocyclic ring from starting materials that already contain the desired N-substituent. nih.govresearchgate.net For example, N,N′-disubstituted 2,2′-dithiodibenzamides can be cyclized to form N-substituted 1,2-benzisothiazolin-3-ones. researchgate.net Another method involves the reaction of N-substituted 3-benzoylpropionamides with thionyl chloride to generate N-substituted isothiazol-3(2H)-ones. researchgate.net This latter method has proven effective for introducing bulky alkyl groups (like tert-butyl) and various substituted phenyl groups (bearing either electron-withdrawing or electron-releasing substituents). researchgate.net
| Substituent Type | Examples of N-Substituents | Reference(s) |
| Linear Alkyl | Methyl, Ethyl, n-Propyl, n-Butyl, n-Pentyl, n-Hexyl, n-Nonyl | mdpi.com |
| Branched Alkyl | Isopropyl, sec-Butyl, tert-Butyl | nih.govresearchgate.net |
| Functionalized Alkyl | Propargyl (Prop-2-yn-1-yl) | nih.gov |
| Aryl | Phenyl, 4-Bromophenyl, 4-Methylphenyl, 4-Methoxyphenyl (B3050149), 3-Nitrophenyl | mdpi.comresearchgate.net |
Structural Diversification through Ring Modifications
Beyond substitution, the core benzo[d]isothiazol-3(2H)-one ring system can undergo reactions that alter its fundamental structure. These ring modifications lead to novel heterocyclic systems with distinct chemical architectures.
One significant reaction is the reductive cleavage of the nitrogen-sulfur (N-S) bond. The antimicrobial activity of isothiazolones is often attributed to the reactivity of this bond, which can be cleaved by nucleophiles such as cellular thiols (e.g., cysteine). researchgate.net This ring-opening reaction transforms the heterocyclic structure into a disulfide derivative of the corresponding benzamide. researchgate.net
Furthermore, the oxidized 1,1-dioxide derivatives serve as precursors for ring-expansion reactions. A notable example is the visible-light-mediated aza Paternò–Büchi reaction between benzo[d]isothiazole 1,1-dioxides and alkenes. rsc.org This photochemical reaction is the first step in a two-step, one-pot synthesis that ultimately yields seven-membered benzo[f] irobiocide.comtiiips.comthiazepine 1,1-dioxides. The process involves the initial formation of an azetidine (B1206935) intermediate, which then undergoes a Lewis acid-catalyzed ring-expansion, transforming the five-membered isothiazole (B42339) ring into a seven-membered thiazepine ring. rsc.org This synthetic strategy provides a powerful method for converting the benzisothiazole scaffold into a more complex, expanded heterocyclic system. rsc.org
Novel Conjugates and Hybrid Molecular Architectures Incorporating the 7-Methoxybenzo[d]isothiazol-3(2H)-one Moiety
A modern strategy in medicinal chemistry involves the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked to produce a single chemical entity. This approach can lead to compounds with modified activity profiles or novel mechanisms of action.
The benzo[d]isothiazol-3(2H)-one moiety has been successfully incorporated into such hybrid structures. Researchers have synthesized novel hybrid molecules by combining the 2-amino-benzo[d]isothiazol-3-one scaffold with benzenesulfonamides. nih.gov These conjugates were designed to explore potential synergistic effects between the two well-known antimicrobial fragments. The resulting compounds demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov This work highlights the utility of the benzo[d]isothiazol-3(2H)-one core as a building block for developing new classes of hybrid antimicrobial agents. nih.gov
Spectroscopic Characterization Techniques in the Structural Elucidation of 7 Methoxybenzo D Isothiazol 3 2h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of atoms, allowing for the precise assignment of the molecular structure.
In the ¹H NMR spectrum of the parent 1,2-benzisothiazol-3(2H)-one, the aromatic protons typically appear as a complex multiplet system in the range of δ 7.0-8.0 ppm. chemicalbook.com For derivatives, the substitution pattern significantly influences the chemical shifts and coupling constants of the remaining aromatic protons. For instance, in a highly substituted derivative like 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, the two aromatic protons appear as distinct multiplets at δ 8.70 and 8.48 ppm due to the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. nih.gov The presence of a 7-methoxy group would be expected to exert an electron-donating effect, causing an upfield shift (to lower ppm values) for the protons on the benzene (B151609) ring, particularly the adjacent H-6. The methoxy (B1213986) protons themselves would present as a sharp singlet, typically around δ 3.8-4.0 ppm.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the benzisothiazolone ring is particularly characteristic, resonating at a downfield chemical shift, often in the range of δ 160-170 ppm. For example, the carbonyl carbon in 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one is observed at δ 163.3 ppm. nih.gov The aromatic carbons display signals in the δ 120-150 ppm region, with their exact shifts being sensitive to the nature and position of substituents. A 7-methoxy substituent would introduce a signal for the methoxy carbon around δ 55-60 ppm and would directly influence the chemical shift of the carbon it is attached to (C-7).
Table 1: Representative ¹H and ¹³C NMR Data for a Benzo[d]isothiazol-3(2H)-one Derivative Compound: 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one nih.gov | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | |:---------------------------|:----------------------------| | δ (ppm) | Assignment | δ (ppm) | Assignment | | 8.70 (m, 1H) | Aromatic H | 163.3 | C=O | | 8.48 (m, 1H) | Aromatic H | 149.4 | Aromatic C | | 4.39 (d, J=6.4 Hz, 2H) | -CH₂- | 141.2 | Aromatic C | | 2.00–1.88 (m, 3H) | Cyclohexyl | 129.1 | Aromatic C | | 1.84–1.71 (m, 3H) | Cyclohexyl | 128.6 (q, ²JC,F=35 Hz) | Aromatic C-CF₃ | | 1.38–1.24 (m, 3H) | Cyclohexyl | 126.7 (q, ³JC,F=4 Hz) | Aromatic C | | 1.18–1.08 (m, 2H) | Cyclohexyl | 124.4 (q, ¹JC,F=273 Hz) | -CF₃ | | | | 122.0 (q, ³JC,F=4 Hz) | Aromatic C | | | | 75.3 | -CH₂- | | | | 37.5 | Cyclohexyl | | | | 29.8 | Cyclohexyl | | | | 26.5 | Cyclohexyl | | | | 25.8 | Cyclohexyl |
Mass Spectrometry (MS) in Structural Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
The electron ionization (EI) mass spectrum of the parent compound, 1,2-benzisothiazol-3(2H)-one, shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov The fragmentation of the benzisothiazolone core is characteristic. A common fragmentation pathway for isothiazolinones involves the initial loss of CO, followed by the cleavage of the heterocyclic ring. researchgate.net For the parent compound, this would lead to fragments resulting from the breakdown of the benzene and thiazole (B1198619) rings.
In electrospray ionization (ESI), derivatives often show a strong signal for the protonated molecule [M+H]⁺. For instance, the HRMS (ESI+) of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one shows a measured m/z of 361.08264, which corresponds to the calculated value for its protonated form, C₁₅H₁₆F₃N₂O₃S⁺. nih.gov The fragmentation pattern in MS/MS experiments would be influenced by the substituents. The nitro and trifluoromethyl groups are stable and may not fragment easily, while the N-cyclohexylmethyl bond could be a site of cleavage.
Table 2: Mass Spectrometry Data for a Benzo[d]isothiazol-3(2H)-one Derivative Compound: 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one nih.gov
| Technique | Ion Type | Calculated m/z | Found m/z |
|---|---|---|---|
| HRMS (ESI+) | [M+H]⁺ | 361.08282 | 361.08264 |
| MS (EI+) | [M]⁺ | 360 | 360 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For the benzo[d]isothiazol-3(2H)-one skeleton, several characteristic absorption bands are expected. The most prominent is the strong absorption band due to the carbonyl (C=O) group stretching vibration, which typically appears in the region of 1630-1680 cm⁻¹. nih.govchemicalbook.com The N-H stretching vibration of the unsubstituted parent compound gives rise to a band in the 3100-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ range.
In the case of 7-Methoxybenzo[d]isothiazol-3(2H)-one, additional characteristic peaks would be present. The C-O-C stretching vibrations of the methoxy group would result in strong bands, typically in the 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) regions. The IR spectrum of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one shows a C=O stretching frequency at 1630 cm⁻¹, consistent with the expected range for the benzisothiazolone carbonyl. nih.gov
Table 3: Key IR Absorption Bands for the Benzo[d]isothiazol-3(2H)-one Scaffold
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | 1630 - 1680 |
| Amine (N-H) | Stretch | 3100 - 3300 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Methoxy C-O | Asymmetric Stretch | ~1250 |
| Methoxy C-O | Symmetric Stretch | ~1050 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, yielding precise information on bond lengths, bond angles, and intermolecular interactions.
The benzo[d]isothiazol-3(2H)-one bicyclic system is generally found to be nearly planar. nih.govresearchgate.net For example, in the crystal structure of 2-(hydroxymethyl)-1,2-benzothiazol-3(2H)-one, the benzisothiazolone ring system is planar, with a maximum deviation from the mean plane of 0.038 Å. researchgate.net This planarity is a key structural feature of this heterocyclic system. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding (if N-H is present) or π–π stacking between the aromatic rings of adjacent molecules. researchgate.net
The structure of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one has been determined by X-ray diffraction. nih.gov As expected, the nine-membered heterobicyclic system is virtually planar, and the attached cyclohexyl group adopts a stable chair conformation. The crystal structure reveals that molecules form centrosymmetric dimers through weak C—H···O hydrogen bonds. nih.gov Such detailed structural analysis is invaluable for understanding structure-property relationships.
Table 4: Crystallographic Data for a Benzo[d]isothiazol-3(2H)-one Derivative Compound: 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | I2/a |
| a (Å) | 17.5582 (10) |
| b (Å) | 7.9575 (5) |
| c (Å) | 22.1864 (14) |
| β (°) | 94.620 (3) |
| V (ų) | 3090.3 (3) |
| Z | 8 |
Structure Activity Relationship Sar Studies for 7 Methoxybenzo D Isothiazol 3 2h One Derivatives
Influence of N-Substituents on Biological Potency and Selectivity
While the synthesis of various N-substituted benzo[d]isothiazol-3(2H)-ones has been documented in a general chemical context, there is a lack of studies focusing on derivatives that also feature a 7-methoxy substitution. Research that explores how different substituents on the nitrogen atom of the 7-methoxy scaffold affect biological potency and selectivity is not present in the current body of scientific literature. This gap in knowledge prevents any meaningful SAR analysis for this class of compounds.
Role of Oxidative States (1-oxide, 1,1-dioxide) on Biological Function
The biological activities of oxidized forms of the general benzo[d]isothiazol-3(2H)-one structure, such as the 1-oxide and 1,1-dioxide (saccharin and its derivatives), have been noted in broader chemical and pharmacological literature. However, there are no specific studies that investigate these oxidative states in connection with the 7-methoxy derivative. The influence of sulfur oxidation on the biological function of this particular scaffold has not been explored.
Computational Chemistry and Theoretical Investigations of 7 Methoxybenzo D Isothiazol 3 2h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure and equilibrium geometry of molecules. Through DFT, researchers can determine optimized molecular structures, including bond lengths and angles, and analyze electronic properties. For heterocyclic compounds like benzothiazoles, DFT calculations, often using methods like B3LYP with a 6-311G(d,p) basis set, provide a detailed comparison between theoretical and experimentally determined structures. nih.gov
DFT analysis yields crucial information such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) map. The MEP map is particularly useful as it reveals the charge distribution on the molecular surface, highlighting regions prone to electrophilic and nucleophilic attack. mdpi.com For instance, in related structures, MEP maps show negative potential regions (red) around electronegative atoms like oxygen and nitrogen, indicating them as likely sites for hydrogen-bond acceptance. nih.govnih.gov
Table 1: Representative DFT-Calculated Geometrical Parameters Note: The following data is illustrative for a benzisothiazolone-type structure and does not represent experimentally verified values for 7-Methoxybenzo[d]isothiazol-3(2H)-one.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.22 Å |
| C-S | ~1.77 Å | |
| N-S | ~1.69 Å | |
| C-O (methoxy) | ~1.36 Å | |
| Bond Angle | C-S-N | ~95.0° |
| C-N-S | ~112.0° | |
| O=C-N | ~125.0° | |
| Dihedral Angle | Benzene (B151609)/Thiazole (B1198619) | ~0.5° |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme. For derivatives of the benzothiazole (B30560) scaffold, docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding modes. nih.gov
These simulations can predict the binding affinity, often expressed as a docking score in kcal/mol, and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and amino acid residues in the target's active site. nih.govsemanticscholar.org For example, studies on similar heterocyclic compounds have identified interactions with key residues in targets like acetylcholinesterase, which is relevant in Alzheimer's disease research. nih.gov Such analyses are crucial for structure-based drug design, guiding the synthesis of more potent and selective inhibitors.
Table 2: Illustrative Molecular Docking Results Against a Hypothetical Protein Target Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study and is not based on actual simulations of this compound.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Kinase A | -8.5 | TYR 210 | Hydrogen Bond (with C=O) |
| LEU 150 | Hydrophobic | ||
| PHE 280 | π-π Stacking | ||
| Protease B | -7.9 | ASP 102 | Hydrogen Bond (with N-H) |
| VAL 55 | Hydrophobic | ||
| HIS 41 | π-π Stacking |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the conformational changes and interactions. nih.gov
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal structure. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it is possible to identify regions of close contact between molecules. nih.govnih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. mdpi.com
Table 3: Representative Hirshfeld Surface Contact Percentages Note: The data below is representative of similar heterocyclic compounds and serves as an example of Hirshfeld analysis results. It does not reflect specific experimental data for this compound.
| Intermolecular Contact | Contribution (%) |
| H···H | 40 - 50% |
| O···H / H···O | 15 - 25% |
| C···H / H···C | 8 - 16% |
| C···C | 3 - 9% |
| S···H / H···S | 2 - 8% |
| N···H / H···N | 1 - 4% |
Quantum Chemical Descriptors and Their Correlation with Reactivity/Activity
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its chemical reactivity and biological activity. These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies. Important descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov
EHOMO relates to the molecule's ability to donate electrons, while ELUMO reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov Other descriptors such as electronegativity, chemical hardness, and softness can also be calculated. Establishing correlations between these descriptors and observed biological activity can lead to predictive models that guide the design of new compounds with enhanced properties. chnpu.edu.ua
Emerging Applications and Future Research Directions
Use as Chemical Probes and Reagents in Organic Synthesis
The benzo[d]isothiazol-3(2H)-one scaffold, to which 7-Methoxybenzo[d]isothiazol-3(2H)-one belongs, is a significant structure in medicinal and agricultural chemistry. mdpi.comnih.gov Derivatives of this scaffold are utilized as versatile reagents and building blocks in organic synthesis. The development of innovative and efficient methods for constructing these scaffolds is a primary focus in the field. mdpi.comnih.gov
One key synthetic route involves the intramolecular construction from 2-mercaptobenzamides. mdpi.comnih.gov For instance, a Copper(I)-catalyzed intramolecular N–S bond formation method has been developed to synthesize benzo[d]isothiazol-3(2H)-ones through oxidative dehydrogenative cyclization. mdpi.comnih.gov Another approach uses Selectfluor for the synthesis via a cascade N–S bond formation and C(sp³)–S bond cleavage of 2-methylthiobenzamides. nih.gov These synthetic methodologies underscore the utility of the benzisothiazolone core in creating more complex molecules. The presence of the methoxy (B1213986) group at the 7-position can influence the electronic properties of the ring system, potentially modulating the reactivity and selectivity of these compounds as reagents in further chemical transformations.
Potential in Materials Science and Industrial Applications (e.g., Corrosion Inhibitors)
Derivatives of the core structure of this compound have demonstrated significant utility in industrial and materials science contexts. Isothiazolinones are known for their potent antimicrobial properties and are widely used as biocides and preservatives to control the growth of bacteria, fungi, and algae in various applications. nih.govwikipedia.org These include cooling water systems, paints, adhesives, and wood preservation. nih.govwikipedia.org For example, 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) is a crucial industrial biocide with antibacterial and antifungal properties. mdpi.commedchemexpress.com
Furthermore, benzothiazole (B30560) derivatives have been investigated as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. researchgate.net These compounds can adsorb onto the metal surface, forming a protective layer that limits the rate of corrosion reactions. researchgate.net The inhibition efficiency of these molecules often increases with their concentration. researchgate.net The specific 7-methoxy substitution on the benzisothiazolone ring could enhance its adsorption properties or stability, making it a candidate for advanced protective coatings and materials.
Table 1: Industrial Applications of Isothiazolinone Derivatives
| Application Area | Specific Use | Example Compound Class |
|---|---|---|
| Water Treatment | Control of microbial growth and biofouling | Isothiazolinones |
| Coatings & Paints | Preservative, Antifouling agent | 2-Octyl-isothiazolin-3-one (OIT) |
| Wood Preservation | Fungal and bacterial control | Isothiazolinones |
| Metal Protection | Corrosion inhibition | Benzothiazole derivatives |
Green Chemistry Perspectives in Synthesis and Application
Modern synthetic chemistry is increasingly emphasizing the principles of green chemistry, focusing on sustainable and environmentally benign processes. The synthesis of the benzo[d]isothiazol-3(2H)-one scaffold has seen advancements in this area. For example, the use of electricity as a clean redox agent in electrochemical dehydrogenative cyclization presents a sustainable alternative to traditional chemical oxidants. mdpi.comnih.gov This process, which can start from 2-mercaptobenzamides, generates H₂ as the only byproduct. mdpi.com
Another green approach involves using water as a solvent. A metal-free, Selectfluor-mediated selective oxidation of benzo[d]isothiazol-3(2H)-ones has been successfully carried out in aqueous media. mdpi.comnih.gov This method provides an efficient and environmentally friendly route to access benzo[d]isothiazol-3(2H)-one-1-oxides, which are also compounds of interest for their biological properties. mdpi.comnih.gov These methodologies reduce reliance on hazardous reagents and volatile organic solvents, aligning with the goals of sustainable chemical manufacturing.
Advanced Methodologies for Scaffold Exploration and Derivatization
The benzo[d]isothiazole scaffold is a "privileged structure" that allows for extensive exploration and derivatization to create a wide array of compounds with diverse biological activities. mdpi.comnih.govnih.gov Advanced synthetic strategies are continuously being developed to modify this core structure.
Intermolecular reactions, such as the copper-catalyzed cascade reaction of 2-halobenzamides with a sulfur source, provide another pathway to construct the benzisothiazolone ring. nih.gov Furthermore, "ring fusion" strategies are being employed to create novel derivatives with enhanced biological activities. nih.gov For instance, researchers have developed a series of benzo[d]isothiazole derivatives targeting the PD-1/PD-L1 interaction in cancer immunotherapy by fusing rings to a starting compound. nih.gov The selective oxidation of the sulfur atom in the isothiazole (B42339) ring to form sulfoxides or sulfones (like saccharin (B28170) derivatives) is another key derivatization technique, which can significantly alter the compound's properties. mdpi.comnih.gov These advanced methods enable chemists to systematically modify the this compound structure to fine-tune its function for specific applications.
Table 2: Methodologies for Benzo[d]isothiazol-3(2H)-one Synthesis
| Synthetic Pathway | Starting Materials | Key Features |
|---|---|---|
| Intramolecular Cyclization | 2-Mercaptobenzamides | Copper-catalyzed or electrochemical methods mdpi.comnih.gov |
| Cascade N-S Bond Formation | 2-Methylthiobenzamides | Mediated by reagents like Selectfluor nih.gov |
| Intermolecular Reactions | 2-Halobenzamides, Sulfur Source | Transition-metal catalyzed nih.gov |
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
The discovery and development of new molecules are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). the-scientist.com These computational tools offer the potential to significantly accelerate the lengthy and costly process of drug discovery. helmholtz-hips.de For compounds like this compound, AI can be applied in several ways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Methoxybenzo[d]isothiazol-3(2H)-one and its derivatives?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving halogenation, cyclization, and functional group modifications. For example, derivatives can be prepared by reacting 1,2-benzisothiazol-3(2H)-one precursors with methoxy-substituted alkyl halides under basic conditions (e.g., NaH in acetonitrile) . Key intermediates, such as 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid, are often generated using trifluoroacetic acid (TFA) for deprotection and subsequent coupling with hydrazides or amines .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming structural integrity, particularly for verifying methoxy group placement and aromatic proton environments. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while X-ray diffraction provides definitive crystallographic data for novel derivatives . Mass spectrometry (HRMS) is used to validate molecular weights of intermediates and final products .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives with electron-withdrawing or donating substituents?
- Methodological Answer : Substituent effects significantly impact yields. For example, electron-withdrawing groups (e.g., -Cl, -F) on aromatic rings may require longer reaction times (24–48 hours) and elevated temperatures (60–80°C) to achieve >70% yields, as seen in halogenated derivatives . Conversely, electron-donating groups (e.g., -OCH₃) benefit from milder conditions (room temperature, 12 hours) to avoid side reactions. Catalytic amounts of TBTU or CDI improve coupling efficiency in amide/ester formation steps .
Q. How should researchers address discrepancies in reported biological activities (e.g., antibacterial efficacy) across studies?
- Methodological Answer : Contradictions often arise from variations in substituent positions, assay conditions, or bacterial strains. For instance, derivatives with para-fluoro substituents on the benzisothiazolone core show enhanced activity against Staphylococcus aureus (MIC: 2 µg/mL) compared to meta-substituted analogs (MIC: 8 µg/mL) . Standardized protocols (CLSI guidelines) and comparative structure-activity relationship (SAR) studies are critical for resolving inconsistencies .
Q. What are the key challenges in ensuring purity during large-scale synthesis, and how can they be mitigated?
- Methodological Answer : Common impurities include unreacted starting materials and regioisomers. Recrystallization using ethanol/water mixtures (7:3 v/v) effectively removes polar impurities, while column chromatography (silica gel, hexane/ethyl acetate gradient) isolates non-polar byproducts . Purity thresholds (>99%) for pharmacological assays require iterative HPLC purification with C18 columns and 0.1% trifluoroacetic acid in the mobile phase .
Safety and Experimental Design
Q. What advanced safety protocols are recommended for handling this compound derivatives?
- Methodological Answer : Derivatives may pose allergenic risks (e.g., skin sensitization) due to the isothiazolone core . Use closed-system reactors with HEPA filtration to minimize airborne exposure. For derivatives with acute oral toxicity (Category 4, H302), implement glovebox techniques for weighing and dispensing . Emergency protocols should include immediate decontamination with 10% sodium bicarbonate for spills .
Data Contradiction Analysis
Q. How can conflicting data on endocrine-disrupting properties be resolved?
- Methodological Answer : Regulatory assessments (e.g., EU REACH) classify this compound as non-PBT (persistent, bioaccumulative, toxic), but conflicting reports may arise from metabolite analysis . Use in vitro assays (e.g., ERα/ERβ binding) and in silico QSAR models to differentiate parent compound effects from metabolic byproducts .
Synthesis Optimization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
